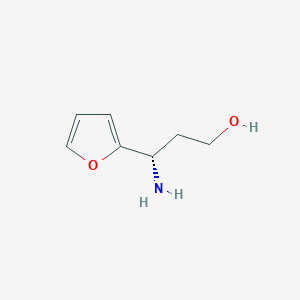
(3S)-3-Amino-3-(2-furyl)propan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-Amino-3-(2-furyl)propan-1-OL: is an organic compound characterized by the presence of an amino group, a furan ring, and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(2-furyl)propan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as furfural and amino alcohols.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperatures to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-3-Amino-3-(2-furyl)propan-1-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of amides or other substituted derivatives.
Applications De Recherche Scientifique
(3S)-3-Amino-3-(2-furyl)propan-1-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3S)-3-Amino-3-(2-furyl)propan-1-OL involves its interaction with specific molecular targets and pathways. The amino group and hydroxyl group play crucial roles in its binding to enzymes or receptors, leading to various biological effects. The furan ring may also contribute to its activity by facilitating interactions with aromatic residues in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R)-3-Amino-3-(2-furyl)propan-1-OL: A stereoisomer with similar chemical properties but different biological activity.
3-Amino-3-(2-thienyl)propan-1-OL: Contains a thiophene ring instead of a furan ring, leading to different reactivity and applications.
3-Amino-3-(2-pyridyl)propan-1-OL: Contains a pyridine ring, which affects its chemical and biological properties.
Uniqueness
(3S)-3-Amino-3-(2-furyl)propan-1-OL is unique due to its specific stereochemistry and the presence of the furan ring, which imparts distinct reactivity and potential biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C7H11NO2 |
|---|---|
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
(3S)-3-amino-3-(furan-2-yl)propan-1-ol |
InChI |
InChI=1S/C7H11NO2/c8-6(3-4-9)7-2-1-5-10-7/h1-2,5-6,9H,3-4,8H2/t6-/m0/s1 |
Clé InChI |
UCEDMXFZQPQWEQ-LURJTMIESA-N |
SMILES isomérique |
C1=COC(=C1)[C@H](CCO)N |
SMILES canonique |
C1=COC(=C1)C(CCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


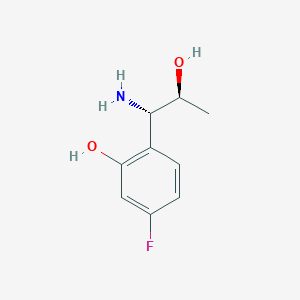
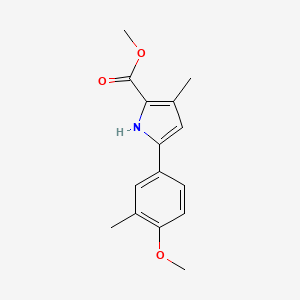


![1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13039553.png)
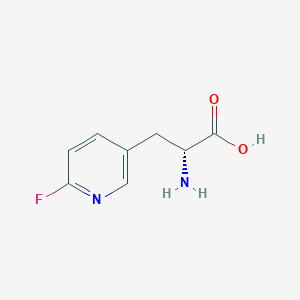
![1-[4-(Piperidin-1-yl)phenyl]guanidine](/img/structure/B13039562.png)

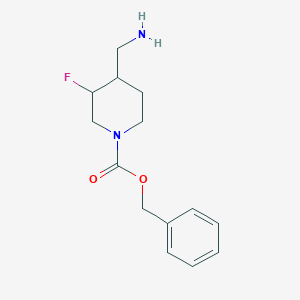
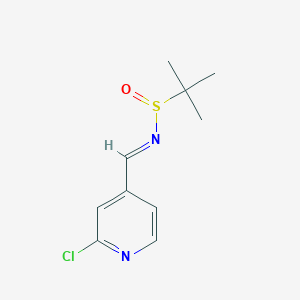

![8-Ethyl-2H,3H-benzo[E]thiin-4-one](/img/structure/B13039593.png)
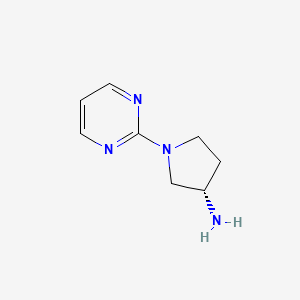
![Methyl (R)-2-fluoro-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate](/img/structure/B13039598.png)
